Bcn-peg4-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

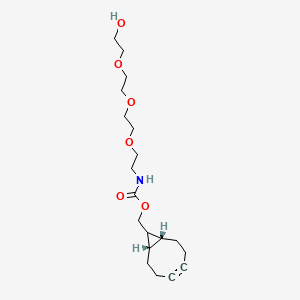

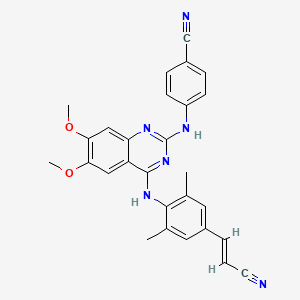

Bcn-peg4-OH: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a bicyclo[6.1.0]nonyne (BCN) group, which is highly reactive towards azide groups without the need for a copper catalyst. This makes it a valuable reagent in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG spacer in this compound increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .

Méthodes De Préparation

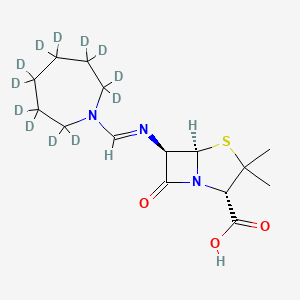

Synthetic Routes and Reaction Conditions: Bcn-peg4-OH is synthesized through a series of chemical reactions involving the introduction of the BCN group to a PEG chain. The synthetic route typically involves the following steps:

Activation of PEG: The PEG chain is activated using a suitable reagent, such as a tosylate or mesylate, to introduce a leaving group.

Introduction of BCN Group: The activated PEG is then reacted with a BCN-containing compound, such as BCN-amine or BCN-alcohol, under appropriate conditions to form the BCN-PEG intermediate.

Hydrolysis: The intermediate is hydrolyzed to obtain the final this compound product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Bcn-peg4-OH primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for bioconjugation and other applications.

Common Reagents and Conditions:

Reagents: Azide-containing molecules, such as azide-modified proteins, oligonucleotides, or other biomolecules.

Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrate molecules. Typical conditions include room temperature and neutral pH.

Major Products: The major product formed from the SPAAC reaction is a stable triazole linkage between the BCN group of this compound and the azide group of the reacting molecule .

Applications De Recherche Scientifique

Chemistry: Bcn-peg4-OH is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It is employed in the modification of polymers, dendrimers, and other macromolecules.

Biology: In biological research, this compound is used for labeling and imaging studies. It enables the attachment of fluorescent dyes, probes, and other tags to biomolecules, facilitating their detection and analysis.

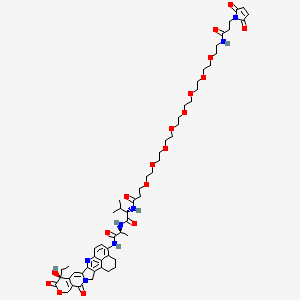

Medicine: this compound is utilized in the development of antibody-drug conjugates (ADCs). It serves as a linker to attach cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing off-target effects .

Industry: In the industrial sector, this compound is used in the production of functionalized materials, such as hydrogels and nanoparticles. Its ability to form stable linkages with azide-containing molecules makes it valuable in material science and nanotechnology .

Mécanisme D'action

Bcn-peg4-OH exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound undergoes a cycloaddition reaction with azide groups, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer in this compound enhances the solubility and biocompatibility of the resulting conjugates .

Comparaison Avec Des Composés Similaires

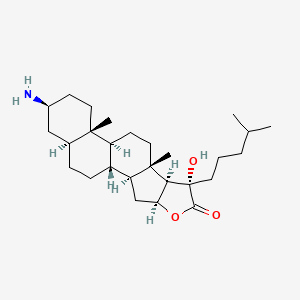

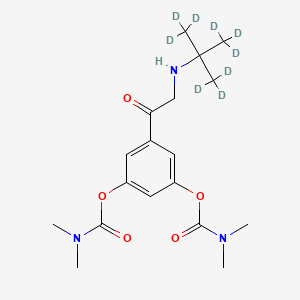

- Bcn-peg2-OH

- Bcn-peg3-OH

- Bcn-peg8-OH

- Bcn-peg12-OH

Comparison: Bcn-peg4-OH is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to shorter PEG linkers like Bcn-peg2-OH and Bcn-peg3-OH, this compound offers improved solubility and flexibility. On the other hand, longer PEG linkers like Bcn-peg8-OH and Bcn-peg12-OH may provide greater spacing but can be less efficient in certain applications due to increased steric hindrance .

Propriétés

Formule moléculaire |

C19H31NO6 |

|---|---|

Poids moléculaire |

369.5 g/mol |

Nom IUPAC |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18? |

Clé InChI |

RPISEOIEEFQRPT-JWTNVVGKSA-N |

SMILES isomérique |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |

SMILES canonique |

C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)